molecular formula C34H44O14 B592399 Taccalonolide AJ CAS No. 1349904-82-0

Taccalonolide AJ

Cat. No. B592399
M. Wt: 676.712
InChI Key: BWKYBGRKQMTOQL-MPOFNYKTSA-N
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Description

Taccalonolide AJ is a microtubule stabilizer . It has excellent and highly persistent antitumor efficacy when administered directly to the tumor . The lack of antitumor efficacy seen with systemic administration of AJ is likely due to its short half-life in vivo .


Synthesis Analysis

Taccalonolides are a new class of microtubule stabilizers isolated from the roots of a few species in the genus of Tacca . The structure modification through semi-synthesis was conducted and the structure-activity relationships (SARs) was analyzed based on natural and semi-synthetical taccalonolides .


Molecular Structure Analysis

Taccalonolide AJ covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP .


Chemical Reactions Analysis

Taccalonolide AJ enhances the rate and extent of tubulin polymerization in a manner that is markedly different from either paclitaxel or laulimalide . A concentration of 10 μM taccalonolide AJ results in a 4.7-fold increase in polymerization rate over the vehicle .


Physical And Chemical Properties Analysis

Taccalonolide AJ has a molecular formula of C34H44O14 and a molecular weight of 676.7 . It is recommended to be stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .

Scientific Research Applications

Application 1: Treatment of Clear Cell Renal-Cell Carcinoma (ccRCC)

  • Summary of Application :
    • Taccalonolide AJ has been studied for its potential in treating ccRCC, which accounts for approximately 70% of renal cell carcinoma cases .
  • Methods of Application/Experimental Procedures :
    • Researchers developed a water-soluble cyclodextrin-based carrier for Taccalonolide AJ to enhance its solubility and stability. The compound was tested in vitro on the ccRCC cell line 786-O and compared with normal kidney cells .
  • Results/Outcomes :
    • The modified compound, Taccalonolide AJ-hydroxypropyl-β-cyclodextrin (AJ-HP-β-CD), showed superior selectivity and activity against the ccRCC cell line by inducing apoptosis, cell cycle arrest, and inhibiting migration and invasion of tumor cells. The maximum tolerated dose (MTD) of AJ-HP-β-CD was found to be 10.71 mg/kg, which is 20 times greater than that of AJ. In vivo studies using xenografted mice demonstrated a better tumor inhibitory effect compared to docetaxel and sunitinib .

Application 2: Overcoming Drug-Resistant Tumors

  • Summary of Application :
    • Taccalonolide AJ has been shown to be effective against drug-resistant tumors, offering a potential solution to one of the major challenges in cancer treatment .
  • Methods of Application/Experimental Procedures :
    • The compound’s ability to covalently bind to β-tubulin at D226 has been identified as a key factor in its mechanism of action, which differs from other microtubule-stabilizing agents like paclitaxel .
  • Results/Outcomes :
    • This unique binding mechanism allows Taccalonolide AJ to circumvent common mechanisms of taxane drug resistance, both in vitro and in vivo .

Application 3: Antiproliferative Activity

  • Summary of Application :
    • Taccalonolide AJ exhibits high potency antiproliferative activity against various cancer cell lines, including HeLa cells, with an IC50 of 4.2 nM .
  • Methods of Application/Experimental Procedures :
    • The compound’s cytotoxic activity has been tested in vitro on different cell lines, such as HeLa, HepG2, and Huh7, and its antitumor activity has been evaluated in vivo using breast cancer xenograft models .
  • Results/Outcomes :
    • Both natural and semi-synthetic taccalonolides have shown good cytotoxic activity in vitro and antitumor activity in vivo, suggesting their potential as effective anticancer agents .

Application 4: Microtubule-Stabilizing Agent

  • Summary of Application :
    • As a microtubule-stabilizing agent, Taccalonolide AJ is considered for the development of new anticancer drugs with fewer side effects and improved activity against various tumors .
  • Methods of Application/Experimental Procedures :
    • The structural diversity and semi-synthesis of taccalonolides are being explored to enhance their pharmacological activities .
  • Results/Outcomes :
    • The structural modification of taccalonolides, particularly the introduction of the C22–C23 epoxide, has been found to significantly increase their antiproliferation potency due to the covalent link of C22 and the carboxylic group of D226 .

Application 5: Microtubule Dynamics Modulation

  • Summary of Application :
    • Taccalonolide AJ has been found to modulate microtubule dynamics, which is crucial for cell division and is a target for cancer therapy .
  • Methods of Application/Experimental Procedures :
    • Studies have focused on the compound’s ability to stabilize microtubules by binding to β-tubulin, which is different from other stabilizing agents like paclitaxel .
  • Results/Outcomes :
    • The unique binding mechanism of Taccalonolide AJ to β-tubulin D226 has been elucidated through X-ray diffraction analysis, providing insights into its potential as a novel anticancer agent .

Application 6: Structure-Activity Relationship (SAR) Analysis

  • Summary of Application :
    • SAR analysis of Taccalonolide AJ and its derivatives has been conducted to improve their therapeutic efficacy and reduce side effects .
  • Methods of Application/Experimental Procedures :
    • Semi-synthesis and modification of Taccalonolide AJ have been performed to analyze the structure-activity relationships, focusing on the C22–C23 epoxide’s role in increasing antiproliferation potency .
  • Results/Outcomes :
    • The modifications have led to the development of more potent taccalonolide derivatives, which show promise in overcoming drug resistance and enhancing anticancer activity .

Future Directions

Taccalonolides have demonstrated effectiveness against drug-resistant tumors in cellular and animal models . This prompts the exploration of new taccalonolides with various functionalities through the identification of minor constituents of natural origin and semi-synthesis . The C22–C23 epoxide can significantly increase the antiproliferation potency of taccalonolides due to the covalent link of C22 and the carboxylic group of D226 .

properties

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKYBGRKQMTOQL-MPOFNYKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taccalonolide AJ

Citations

For This Compound
113
Citations
Y Wang, Y Yu, GB Li, SA Li, C Wu, B Gigant… - Nature …, 2017 - nature.com
… complexed with taccalonolide AJ, a newly identified taxane-site MSA. Taccalonolide AJ covalently binds to β… We assessed the activity of taccalonolide AJ on microtubule assembly using …
Number of citations: 69 www.nature.com
J Li, AL Risinger, J Peng, Z Chen, L Hu… - Journal of the …, 2011 - ACS Publications
… Taccalonolide AJ, an epoxidation product of taccalonolide B, was generated by … antiproliferative actions against cancer cells, with taccalonolide AJ exhibiting the highest potency with an …
Number of citations: 55 pubs.acs.org
AL Risinger, J Li, L Du, R Benavides… - Journal of natural …, 2017 - ACS Publications
… efficacy when administered systemically, while taccalonolide AJ does not elicit this activity … Furthermore, taccalonolide AJ was found to have excellent and highly persistent antitumor …
Number of citations: 21 pubs.acs.org
AL Risinger, SD Hastings, L Du - Journal of natural products, 2021 - ACS Publications
… (a) Correlation between antiproliferative potency and effects on the rate of biochemical tubulin polymerization for all 20 analogues generated in this study and taccalonolide AJ (2). The …
Number of citations: 4 pubs.acs.org
PA Sánchez-Murcia, A Mills, Á Cortés-Cabrera… - Journal of computer …, 2019 - Springer
… Their potency was found to be notably increased through the incorporation of an epoxide bridging C22 and C23, as in taccalonolide AJ (TAJ, Fig. 1), a compound which was later shown …
Number of citations: 14 link.springer.com
J Han, S Zhang, J Niu, C Zhang, W Dai, Y Wu, L Hu - Molecules, 2020 - mdpi.com
… In this study, we chose a taccalonolide AJ-hydroxypropyl-β-cyclodextrin (AJ-HP-β-CD) inclusion and found that AJ-HP-β-CD had superior solubility and stability and showed stronger …
Number of citations: 6 www.mdpi.com
SS Yee, L Du, AL Risinger - Progress in the Chemistry of Organic Natural …, 2020 - Springer
… Displacement studies using equimolar concentrations of taccalonolide AJ (29) … taccalonolide AJ (29) and paclitaxel [26]. However, it was notable that prior addition of taccalonolide AJ (…
Number of citations: 5 link.springer.com
J Li, AL Risinger, SL Mooberry - Bioorganic & medicinal chemistry, 2014 - Elsevier
… by the binding of docetaxel (left) or taccalonolide AJ (right) as determined by hydrogen/… not affected by taccalonolide AJ. The covalent binding of taccalonolide AJ to microtubules was …
Number of citations: 31 www.sciencedirect.com
AL Risinger, J Li, MJ Bennett, CC Rohena, J Peng… - Cancer research, 2013 - AACR
The taccalonolides are highly acetylated steroids that stabilize cellular microtubules and overcome multiple mechanisms of taxane resistance. Recently, two potent taccalonolides, AF …
Number of citations: 58 aacrjournals.org
J Li, J Peng, AL Risinger… - Journal of natural products, 2013 - ACS Publications
… B generated taccalonolide AJ, which is the most potent taccalonolide obtained to date, with an IC 50 of 4.2 nM. To produce sufficient quantities of taccalonolide AJ for antitumor efficacy …
Number of citations: 13 pubs.acs.org

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